molecular formula C17H30O2 B14507993 Methyl hexadeca-10,12-dienoate CAS No. 63024-91-9

Methyl hexadeca-10,12-dienoate

Cat. No.: B14507993
CAS No.: 63024-91-9
M. Wt: 266.4 g/mol
InChI Key: VPGIPHQCSFRJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexadeca-10,12-dienoate is a chemical compound with the molecular formula C17H30O2 It is an ester derived from hexadecadienoic acid and methanol This compound is known for its unique structure, which includes a long carbon chain with two double bonds at the 10th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexadeca-10,12-dienoate can be synthesized through the esterification of hexadecadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Methyl hexadeca-10,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl hexadeca-10,12-dienoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It is studied for its potential biological activities, including its role in cell signaling and metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl hexadeca-10,12-dienoate involves its interaction with various molecular targets and pathways. As a polyunsaturated fatty acid ester, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexadeca-9,12-dienoate: Similar structure but with double bonds at the 9th and 12th positions.

    Methyl hexadeca-10,13-dienoate: Similar structure but with double bonds at the 10th and 13th positions.

Uniqueness

Methyl hexadeca-10,12-dienoate is unique due to the specific positioning of its double bonds, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying the effects of double bond placement on the properties and functions of fatty acid esters.

Properties

IUPAC Name

methyl hexadeca-10,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-8H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIPHQCSFRJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60803953
Record name Methyl hexadeca-10,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60803953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-91-9
Record name Methyl hexadeca-10,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60803953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.